molecular formula C24H23ClN2O4 B11131817 (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide

(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide

Cat. No.: B11131817
M. Wt: 438.9 g/mol
InChI Key: NYLVCVZIYUZUFG-QNGOZBTKSA-N
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Description

The compound (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide is a complex organic molecule characterized by its unique structural features It contains a furan ring substituted with a 3-chlorophenyl group, a formamido group attached to a 4-methoxyphenyl ring, and a propylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide typically involves multi-step organic reactions. The initial step may involve the formation of the furan ring, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The formamido group is then attached to the 4-methoxyphenyl ring via a formylation reaction. Finally, the propylprop-2-enamide moiety is introduced through an amide coupling reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-propylprop-2-enamide: is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl group and a formamido group attached to a methoxyphenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-(propylamino)prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H23ClN2O4/c1-3-13-26-24(29)21(27-23(28)16-7-9-19(30-2)10-8-16)15-20-11-12-22(31-20)17-5-4-6-18(25)14-17/h4-12,14-15H,3,13H2,1-2H3,(H,26,29)(H,27,28)/b21-15-

InChI Key

NYLVCVZIYUZUFG-QNGOZBTKSA-N

Isomeric SMILES

CCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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